molecular formula C13H12N4O3 B215313 2-{3-Nitro-4-methylanilino}nicotinamide

2-{3-Nitro-4-methylanilino}nicotinamide

Cat. No. B215313
M. Wt: 272.26 g/mol
InChI Key: OSBQBRNMQSMSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-Nitro-4-methylanilino}nicotinamide (NMN) is a compound that has gained significant attention in the field of scientific research due to its potential health benefits. NMN is a derivative of niacin, also known as vitamin B3, and is involved in various biochemical and physiological processes in the human body.

Scientific Research Applications

NMN has been shown to have various health benefits, including improving metabolic function, enhancing mitochondrial function, and reducing age-related diseases. NMN has been studied for its potential use in treating type 2 diabetes, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

NMN is involved in the biosynthesis of NAD+, a coenzyme that plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and gene expression. NMN is converted to NAD+ by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a rate-limiting step in the NAD+ biosynthesis pathway.
Biochemical and Physiological Effects:
NMN has been shown to improve mitochondrial function by increasing the activity of sirtuins, a family of proteins involved in regulating cellular metabolism and aging. NMN has also been shown to improve glucose metabolism, reduce inflammation, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

NMN has several advantages for lab experiments, including its stability, solubility, and ease of use. However, NMN can be expensive and may require specialized equipment for synthesis and analysis.

Future Directions

Future research on NMN should focus on its potential use in treating age-related diseases, improving metabolic function, and enhancing cognitive function. Additionally, research should aim to identify the optimal dosage and administration methods for NMN and investigate potential side effects. Furthermore, research should explore the use of NMN in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

NMN can be synthesized using various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between nicotinamide riboside and nitrate. Chemical synthesis involves the reaction of 3-nitro-4-methylaniline with nicotinic acid, followed by reduction and acetylation. Microbial synthesis involves the use of microorganisms such as E. coli to produce NMN.

properties

Product Name

2-{3-Nitro-4-methylanilino}nicotinamide

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

2-(4-methyl-3-nitroanilino)pyridine-3-carboxamide

InChI

InChI=1S/C13H12N4O3/c1-8-4-5-9(7-11(8)17(19)20)16-13-10(12(14)18)3-2-6-15-13/h2-7H,1H3,(H2,14,18)(H,15,16)

InChI Key

OSBQBRNMQSMSFD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)N)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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